Coproporphyrin III

Übersicht

Beschreibung

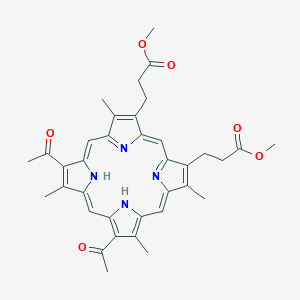

Coproporphyrin III is a type of porphyrin that plays a role in the biosynthesis of heme, an essential component of hemoglobin, myoglobin, and various other heme-containing enzymes. It is one of the intermediate compounds in the heme biosynthetic pathway, which is common in all organisms.

Synthesis Analysis

Coproporphyrin III is synthesized from porphobilinogen through several enzymatic steps. The synthesis involves the conversion of uroporphyrinogen III to coproporphyrinogen III, which upon oxidation forms coproporphyrin III. This pathway is crucial for the production of heme and other tetrapyrroles (Labbé, 1986).

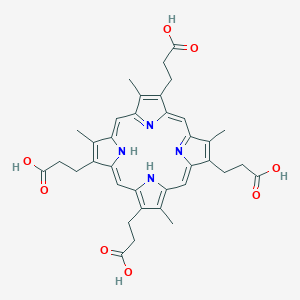

Molecular Structure Analysis

The molecular structure of Coproporphyrin III consists of four pyrrole rings connected via methine bridges, forming a tetrapyrrolic macrocycle. This structure is typical of porphyrins, with coproporphyrin III having distinct propionic acid side chains that influence its chemical behavior and reactivity (Abraham et al., 1973).

Chemical Reactions and Properties

Coproporphyrin III can undergo various chemical reactions, including oxidation and metal chelation. It acts as a chelating agent, forming complexes with metals which can influence its chemical and physical properties. These reactions are essential for understanding the biological functions and applications of coproporphyrin III (Endo & Igarashi, 1995).

Physical Properties Analysis

The physical properties of Coproporphyrin III, such as its solubility, melting point, and spectral characteristics, are crucial for its identification and quantification. These properties are influenced by its molecular structure and the environment. The spectral absorption and fluorescence data are particularly important for analytical and diagnostic applications (Jope & O'Brien, 1945).

Wissenschaftliche Forschungsanwendungen

Microbial Physiology and Metabolism

- Summary of the application : Coproporphyrin III is involved in the production of tetrapyrrole metabolites in the rufomycin antibiotic producing Streptomyces atratus . These metabolites include coproporphyrin III, biliverdin, and bilirubin .

- Methods of application : The study identified these metabolites in culture extracts of Streptomyces atratus DSM41673 . The researchers proposed that biliverdin and bilirubin may combat oxidative stress induced by nitric oxide production during rufomycin biosynthesis .

- Results or outcomes : This is the first report of the production of all three of these tetrapyrroles by a Streptomycete .

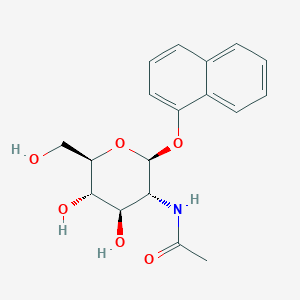

Dermatological Research

- Summary of the application : Coproporphyrin III has been used in the measurement of acne severity .

- Methods of application : In an exploratory study, the relationships of Coproporphyrin III and Protoporphyrin IX fluorescence as well as acne lesion-specific inflammation measurements with clinical signs of acne were investigated .

- Results or outcomes : The study found that Coproporphyrin III fluorescence spots showed a strong correlation with the investigators’ comedonal lesion counts . This suggests that Coproporphyrin III fluorescence measurement can provide an objective indication of comedonal acne severity .

Food Chemistry

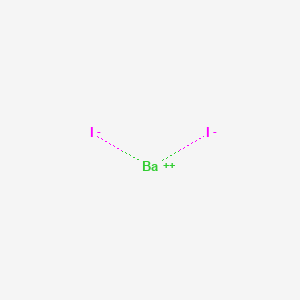

- Summary of the application : Coproporphyrin III has been found to preferentially bind zinc over other trace metals found in cheese curds .

- Methods of application : The study used analytical chemistry to confirm the identity of predicted chemical species .

- Results or outcomes : The discovery highlights the value of using analytical chemistry in food research .

Microbial Signaling

- Summary of the application : Some microorganisms have been shown to use coproporphyrin III as a chemical signal . For example, Propionibacterium spp. produces coproporphyrin III to induce aggregation and biofilm formation in S. aureus .

- Methods of application : The study used microbial culture techniques to observe the effect of coproporphyrin III on microbial behavior .

- Results or outcomes : The study found that coproporphyrin III can act as a signaling molecule, influencing the behavior of other microorganisms .

Enzyme Cofactor Synthesis

- Summary of the application : Coproporphyrin III is involved in the synthesis of the essential enzyme cofactor heme . The coproporphyrin III-dependent pathway, predominantly present in Bacillaceae, employs an oxygen-dependent coproporphyrinogen III oxidase (CgoX) that converts coproporphyrinogen III into coproporphyrin III .

- Methods of application : The study used bioinformatic-based identification of a gene called ytpQ, encoding a putative oxygen-independent counterpart, which they propose to term CgoN, from Priestia (Bacillus) megaterium .

- Results or outcomes : The recombinantly produced, purified, and monomeric YtpQ (CgoN) protein is shown to catalyze the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III .

Pharmacokinetics

- Summary of the application : Coproporphyrin I (CPI) and coproporphyrin III (CPIII) are promising biomarkers to measure organic anion transporting polypeptide (OATP) 1B activity in humans .

- Methods of application : In vitro data suggest that CPI and CPIII are better substrates for OATP1B1 than for OATP1B3 .

- Results or outcomes : The study highlights the potential of CPI and CPIII as biomarkers for OATP1B1 activity, which could be useful in drug development and personalized medicine .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBNKCLBGTWWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68938-73-8 (di-hydrochloride) | |

| Record name | Coproporphyrin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50904307, DTXSID20864520 | |

| Record name | Coproporphyrin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coproporphyrin III | |

CAS RN |

14643-66-4 | |

| Record name | Coproporphyrin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coproporphyrin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coproporphyrin III dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coproporphyrin III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETX4TFE9GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

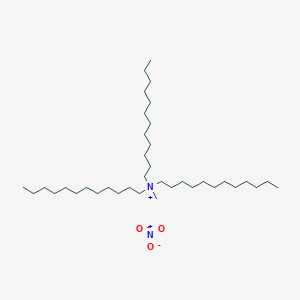

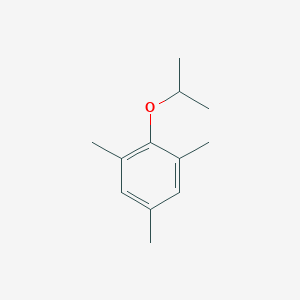

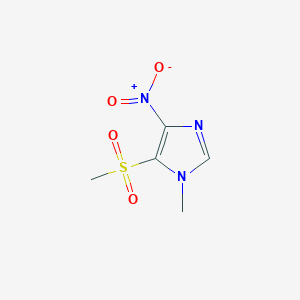

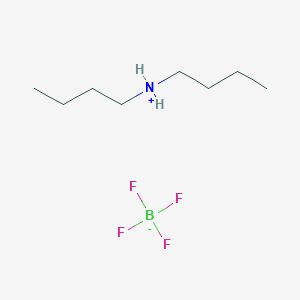

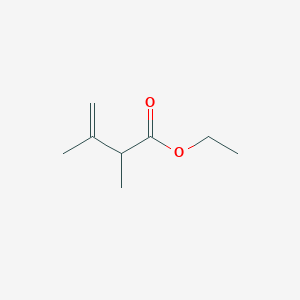

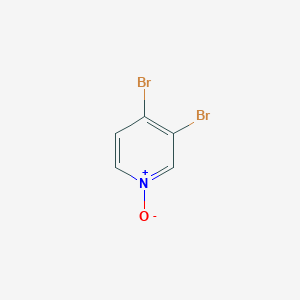

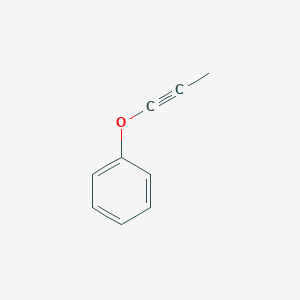

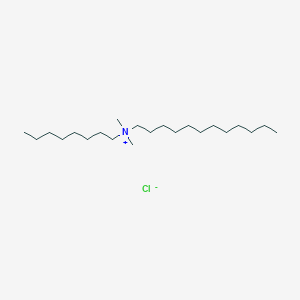

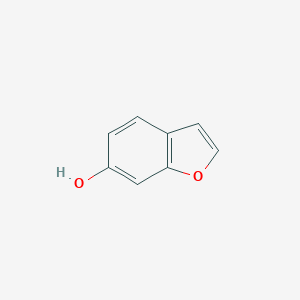

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.